CZC-54252

Description

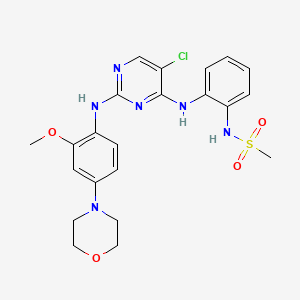

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGWUCNXOBLWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110376 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191911-27-9 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of CZC-54252

This technical guide provides a detailed overview of the mechanism of action for CZC-54252, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The information presented herein is intended for a scientific audience and summarizes key preclinical data, experimental methodologies, and the relevant signaling pathway.

Core Mechanism of Action

CZC-54252 functions as a highly potent and selective inhibitor of LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1] Mutations in the LRRK2 gene, such as the G2019S mutation, can lead to increased kinase activity, which is associated with neuronal injury and neurodegeneration.[1][2] CZC-54252 exerts its therapeutic potential by directly binding to LRRK2 and inhibiting its kinase activity, thereby mitigating the downstream pathological effects of LRRK2 hyperactivation.[3][4][5][6]

The inhibitory action of CZC-54252 has been demonstrated against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant form.[2][3][4][5][6] This inhibition has been shown to confer a neuroprotective effect, attenuating neuronal injury in primary human neurons expressing the G2019S LRRK2 mutant.[3][5]

Quantitative Data Summary

The potency and efficacy of CZC-54252 have been quantified through various preclinical assays. The following tables summarize the key inhibitory and effective concentrations.

| Target | Assay Type | Metric | Value (nM) | Reference |

| Human Wild-Type LRRK2 | Cell-free kinase assay | IC50 | 1.28 | [2][3][4][5][6] |

| Human G2019S Mutant LRRK2 | Cell-free kinase assay | IC50 | 1.85 | [2][3][4][5][6] |

| G2019S LRRK2-induced human neuronal injury | Cellular assay | EC50 | ~1 | [3][4][5] |

-

IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

-

EC50 (Half maximal effective concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

While specific, detailed protocols for the development and testing of CZC-54252 are proprietary, this section describes the general methodologies employed in the characterization of LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to measure the kinase activity of LRRK2 and the inhibitory potential of compounds like CZC-54252.

Principle: The assay measures the phosphorylation of a specific LRRK2 substrate. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated by LRRK2, the binding of the antibody to the phosphorylated substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor of LRRK2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

-

Reaction Setup: Recombinant human LRRK2 (wild-type or mutant) is incubated with the LRRK2 substrate and ATP in a kinase reaction buffer.

-

Compound Addition: CZC-54252 or a vehicle control (e.g., DMSO) is added at various concentrations.

-

Incubation: The reaction is incubated at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

-

Detection: A solution containing the europium-labeled anti-phospho-substrate antibody and the APC-labeled substrate is added.

-

Signal Measurement: After another incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Assay (Quantitative Mass Spectrometry)

To assess the selectivity of CZC-54252, a chemoproteomics approach using quantitative mass spectrometry is employed.

Principle: This method evaluates the ability of a compound to compete with a broad-spectrum kinase probe for binding to a large number of kinases in a cell lysate. The amount of each kinase captured by the probe in the presence and absence of the test compound is quantified by mass spectrometry.

Generalized Protocol:

-

Lysate Preparation: Cell or tissue lysates (e.g., mouse brain) are prepared to provide a source of native kinases.

-

Compound Incubation: The lysate is incubated with varying concentrations of CZC-54252.

-

Kinase Capture: An immobilized, broad-spectrum kinase inhibitor (kinase probe) is added to the lysate to capture kinases that are not bound by CZC-54252.

-

Enrichment and Digestion: The captured kinases are enriched, washed, and enzymatically digested into peptides.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: The potency of CZC-54252 against different kinases is determined by the reduction in the amount of each kinase captured in the presence of the compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of CZC-54252 and a typical experimental workflow for its characterization.

Caption: Inhibition of pathogenic LRRK2 activity by CZC-54252.

Caption: Generalized workflow for characterizing CZC-54252.

References

The Discovery and Development of CZC-54252: A Potent and Selective LRRK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1] The G2019S mutation, the most common of these, leads to increased kinase activity, which is believed to drive neurodegeneration.[1] This has positioned LRRK2 as a key therapeutic target for the development of disease-modifying treatments for Parkinson's. CZC-54252 is a potent and selective small molecule inhibitor of LRRK2 that has emerged from extensive drug discovery efforts. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of CZC-54252, intended for researchers and professionals in the field of drug development.

Data Presentation

The following tables summarize the key quantitative data for CZC-54252, providing a basis for understanding its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of CZC-54252 against LRRK2 Variants

| Target | IC50 (nM) | Assay |

| Human Wild-Type LRRK2 | 1.28 | TR-FRET-based kinase activity assay |

| Human G2019S Mutant LRRK2 | 1.85 | TR-FRET-based kinase activity assay |

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%.[2]

Table 2: Cellular Efficacy of CZC-54252

| Cellular Model | Endpoint | EC50 (nM) |

| Primary human neurons with LRRK2 G2019S mutant | Attenuation of neuronal injury (neurite retraction) | ~1 |

EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Table 3: Kinase Selectivity Profile of CZC-54252

| Kinase Panel Size | Number of Potently Inhibited Kinases | Method |

| 184 protein kinases and one lipid kinase | 10 human or mouse kinases | Quantitative mass spectrometry-based chemoproteomics |

A comprehensive screening of CZC-54252 against a large panel of kinases demonstrated its good selectivity for LRRK2.[3]

Table 4: Physicochemical and Pharmacokinetic Properties of CZC-54252

| Property | Value |

| Brain Penetration | ~4% |

Initial pharmacokinetic studies indicated that CZC-54252 has poor brain penetration.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant LRRK2.[3]

Materials:

-

Recombinant human wild-type LRRK2 or G2019S mutant LRRK2

-

LRRKtide substrate

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and GFP-certified tracer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (CZC-54252) serially diluted in DMSO

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of CZC-54252 in DMSO.

-

Add a small volume (e.g., nanoliters) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the LRRK2 enzyme and LRRKtide substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).[3]

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-LRRKtide antibody and a GFP-tagged tracer).

-

Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the TR-FRET ratio and determine the IC50 value by plotting the inhibitor concentration versus the percentage of kinase activity inhibition.

Cellular Neurite Outgrowth Assay in Primary Human Neurons

This assay assesses the ability of a compound to protect against mutant LRRK2-induced neuronal toxicity, measured by neurite retraction.[3]

Materials:

-

Primary human cortical neurons

-

Lentiviral vectors for expressing GFP and either wild-type or mutant (e.g., G2019S) LRRK2

-

Cell culture medium and supplements

-

Test compound (CZC-54252)

-

Fixation and staining reagents (e.g., paraformaldehyde, and antibodies against neuronal markers if not using GFP)

-

High-content imaging system

-

Image analysis software

Procedure:

-

Culture primary human cortical neurons in appropriate multi-well plates.

-

Transfect the neurons with lentiviral vectors to co-express GFP (for neurite tracing) and the desired LRRK2 construct (wild-type or G2019S mutant).

-

Treat the transfected neurons with various concentrations of CZC-54252 or DMSO (vehicle control).

-

Incubate the cells for a specified period to allow for the expression of the LRRK2 constructs and the effects of the inhibitor to manifest.

-

Fix the cells with paraformaldehyde.

-

Acquire images of the neurons using a high-content imaging system, capturing the GFP signal to visualize neuronal morphology.

-

Analyze the images using a computerized algorithm to quantify neurite length and branch point counts.

-

Express the data as a percentage of the control (e.g., cells transfected with an empty vector).

-

Determine the EC50 value by plotting the concentration of CZC-54252 against the rescue of the neurite defect phenotype.[3]

Mandatory Visualization

LRRK2 Signaling Pathway

References

- 1. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

CZC-54252 chemical structure and properties

An In-Depth Technical Guide to CZC-54252: A Potent LRRK2 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of CZC-54252, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, particularly those with an interest in therapeutics for Parkinson's disease.

Chemical Structure and Properties

CZC-54252, also known by its hydrochloride salt form, is a small molecule inhibitor of LRRK2. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of CZC-54252

| Property | Value |

| IUPAC Name | N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide[1] |

| CAS Number | 1191911-27-9 (free base)[2][3][4] |

| 1784253-05-9 (hydrochloride)[1] | |

| Molecular Formula | C₂₂H₂₅ClN₆O₄S (free base)[2][3] |

| C₂₂H₂₆Cl₂N₆O₄S (hydrochloride)[1][5][6] | |

| Molecular Weight | 505.0 g/mol (free base)[2] |

| 541.5 g/mol (hydrochloride)[1][6] | |

| Appearance | Yellow solid[6] |

| Purity | ≥98%[2] |

| Solubility | Soluble in DMSO (up to 100 mM)[6][7]. Soluble in DMF (20 mg/mL) and DMF:PBS (pH 7.2) (1:1) (0.5 mg/mL)[2]. |

| Storage | Store at -20°C[1][6]. |

| SMILES | COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl[6] |

| InChI | InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)[2] |

Biological Activity and Mechanism of Action

CZC-54252 is a highly potent and selective inhibitor of the LRRK2 kinase, a key therapeutic target in Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease. These mutations often lead to a gain-of-function in the kinase activity of the LRRK2 protein, contributing to neuronal damage and death.

CZC-54252 effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant form. Its inhibitory activity has been quantified through various in vitro assays, demonstrating low nanomolar potency.

Table 2: In Vitro Potency and Efficacy of CZC-54252

| Parameter | Target | Value |

| IC₅₀ | Wild-Type LRRK2 | 1.28 nM[2][7][8] |

| IC₅₀ | G2019S Mutant LRRK2 | 1.85 nM[2][7][8] |

| EC₅₀ | Neuroprotection in primary human neurons with G2019S LRRK2 | ~1 nM[2][8] |

The mechanism of action of CZC-54252 involves the direct inhibition of the LRRK2 kinase activity, thereby preventing the downstream signaling events that lead to neuronal toxicity. This inhibition has been shown to rescue the neurodegenerative phenotypes associated with the G2019S LRRK2 mutation in primary human neurons.

LRRK2 Signaling Pathway

The LRRK2 signaling pathway is complex and not yet fully elucidated. However, it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. The pathogenic G2019S mutation enhances LRRK2 kinase activity, leading to aberrant phosphorylation of downstream substrates and subsequent neuronal damage. CZC-54252 acts by blocking this hyperactivation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize CZC-54252.

In Vitro LRRK2 Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of CZC-54252 against wild-type and G2019S LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes are prepared.

-

A suitable LRRK2 substrate peptide (e.g., LRRKtide) and ATP are prepared in a kinase reaction buffer.

-

Serial dilutions of CZC-54252 in DMSO are prepared.

-

-

Assay Procedure:

-

The LRRK2 enzyme is pre-incubated with varying concentrations of CZC-54252 or DMSO (vehicle control) in a low-volume 384-well plate.

-

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to the KM value for LRRK2 (approximately 100 µM).

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the detection reagents (e.g., a europium-labeled anti-phosphoserine antibody and a streptavidin-allophycocyanin conjugate) are added.

-

After another incubation period, the TR-FRET signal is measured using a plate reader.

-

-

Data Analysis:

-

The raw TR-FRET data is normalized to the controls.

-

The normalized data is plotted against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

-

Neuronal Injury Assay in Primary Human Neurons (EC₅₀ Determination)

The neuroprotective effect of CZC-54252 was assessed in primary human cortical neurons expressing the G2019S LRRK2 mutant, which is known to induce neurite degeneration.

Methodology:

-

Cell Culture and Transfection:

-

Primary human cortical neurons are cultured under standard conditions.

-

Neurons are transfected with a plasmid encoding G2019S LRRK2 and a co-reporter such as GFP to visualize neuronal morphology. Control neurons are transfected with an empty vector.

-

-

Compound Treatment:

-

Following transfection, the neurons are treated with varying concentrations of CZC-54252 or DMSO (vehicle control).

-

-

Neurite Morphology Analysis:

-

After a suitable incubation period (e.g., 72 hours), the neurons are fixed and imaged using fluorescence microscopy.

-

The morphology of the GFP-positive neurons is analyzed to quantify neurite length and the number of branch points using a computerized algorithm.

-

-

Data Analysis:

-

The neurite length and branch point counts are normalized to the control (empty vector) group.

-

The normalized data is plotted against the logarithm of the CZC-54252 concentration.

-

The EC₅₀ value, representing the concentration at which 50% of the neuroprotective effect is observed, is calculated by fitting the data to a suitable dose-response curve.

-

Conclusion

CZC-54252 is a valuable research tool for investigating the role of LRRK2 in the pathophysiology of Parkinson's disease. Its high potency and selectivity make it a suitable compound for in vitro and cellular studies aimed at understanding the downstream consequences of LRRK2 inhibition. The detailed experimental protocols provided in this guide offer a framework for the evaluation of CZC-54252 and other potential LRRK2 inhibitors. Further research is necessary to fully elucidate the therapeutic potential of targeting LRRK2 in neurodegenerative diseases.

References

- 1. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

LRRK2 G2019S Mutation and the Therapeutic Potential of CZC-54252: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The most prevalent of these, the G2019S mutation, leads to a hyperactive kinase, initiating a cascade of neurotoxic events. This has positioned LRRK2 as a key therapeutic target. This technical guide provides an in-depth overview of the LRRK2 G2019S mutation, its pathological consequences, and the efficacy of CZC-54252, a potent and selective LRRK2 inhibitor. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development in this critical area.

The LRRK2 G2019S Mutation: A Key Driver in Parkinson's Disease Pathogenesis

The LRRK2 gene encodes a large, multi-domain protein that includes a kinase and a GTPase domain.[1] The G2019S mutation, a glycine-to-serine substitution in the kinase domain, is the most common LRRK2 mutation associated with PD.[2] This mutation enhances LRRK2's kinase activity, leading to aberrant phosphorylation of downstream substrates and contributing to neuronal damage.[3][4] Pathological hallmarks associated with the G2019S mutation include disruptions in vesicular trafficking, mitochondrial dysfunction, and alterations in autophagy.[5]

CZC-54252: A Potent and Selective LRRK2 Inhibitor

CZC-54252 is a small molecule inhibitor that has demonstrated high potency and selectivity for LRRK2. Its efficacy in targeting both wild-type and the hyperactive G2019S mutant LRRK2 makes it a promising candidate for therapeutic intervention in PD.

Quantitative Efficacy Data

The inhibitory activity of CZC-54252 has been quantified through various in vitro assays. The following table summarizes key efficacy data.

| Parameter | Wild-Type LRRK2 | G2019S LRRK2 | Assay Type | Reference |

| IC50 | 1.28 nM | 1.85 nM | TR-FRET Kinase Assay | [6] |

| EC50 (Neuronal Injury Attenuation) | Not Applicable | ~1 nM | Primary Human Neuron Assay | [3] |

Signaling Pathways and Experimental Workflows

Understanding the LRRK2 signaling cascade and the experimental methods used to assess inhibitor efficacy is crucial for advancing research.

LRRK2 Signaling Pathway

The LRRK2 signaling pathway is complex and involves multiple downstream effectors. The G2019S mutation leads to increased phosphorylation of substrates such as Rab GTPases, which play a key role in vesicular transport.

Caption: LRRK2 G2019S Signaling and Inhibition by CZC-54252.

Experimental Workflow for CZC-54252 Efficacy Testing

A multi-step process is employed to evaluate the efficacy of LRRK2 inhibitors like CZC-54252, starting from biochemical assays and progressing to cellular models.

Caption: Workflow for Evaluating LRRK2 Inhibitor Efficacy.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (TR-FRET)

This protocol is adapted from generalized TR-FRET assay principles for kinase activity.[7][8]

Objective: To determine the in vitro inhibitory potency (IC50) of CZC-54252 against wild-type and G2019S LRRK2.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2

-

LRRKtide peptide substrate

-

ATP

-

TR-FRET buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phospho-LRRKtide antibody (Donor)

-

Allophycocyanin (APC)-labeled streptavidin (Acceptor)

-

CZC-54252

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of CZC-54252 in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.

-

Reaction Mixture: In a 384-well plate, add the LRRK2 enzyme (WT or G2019S) and the LRRKtide substrate.

-

Initiation: Add the ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

-

Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.

Primary Human Neuron Toxicity Assay

This protocol is based on general methodologies for primary neuron culture and toxicity assessment.[2][9]

Objective: To evaluate the ability of CZC-54252 to protect against G2019S LRRK2-induced neuronal injury.

Materials:

-

Primary human cortical neurons

-

Lentiviral vectors expressing G2019S LRRK2

-

CZC-54252

-

Neurobasal medium and supplements

-

Antibodies for immunocytochemistry (e.g., anti-MAP2 for neuronal morphology)

-

High-content imaging system

Procedure:

-

Neuron Culture: Culture primary human neurons on appropriate substrates.

-

Transduction: Transduce neurons with lentiviral vectors expressing G2019S LRRK2.

-

Treatment: Treat the transduced neurons with a range of concentrations of CZC-54252.

-

Incubation: Incubate the cells for a period sufficient to observe neurotoxic effects (e.g., 72 hours).

-

Fixation and Staining: Fix the neurons and perform immunocytochemistry using antibodies against neuronal markers.

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify neuronal morphology (e.g., neurite length, branching).

-

Data Analysis: Determine the EC50 of CZC-54252 for the attenuation of G2019S LRRK2-induced neuronal injury.

Chemoproteomics for Selectivity Profiling

This protocol outlines a general workflow for chemoproteomics-based inhibitor profiling.[3][10]

Objective: To assess the selectivity of CZC-54252 across the human kinome.

Materials:

-

Cell lysate (e.g., from human cell lines)

-

CZC-54252

-

Affinity matrix with a broad-spectrum kinase inhibitor (e.g., kinobeads)

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Prepare a protein lysate from a relevant human cell line.

-

Inhibitor Incubation: Incubate the lysate with varying concentrations of CZC-54252.

-

Affinity Capture: Add the kinobeads to the lysate to capture kinases that are not bound by CZC-54252.

-

Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

-

Sample Preparation for MS: Digest the eluted proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.

-

Data Analysis: Determine the binding affinity of CZC-54252 for a wide range of kinases to generate a selectivity profile.

Conclusion and Future Directions

The LRRK2 G2019S mutation represents a critical nexus in the pathology of Parkinson's disease. Potent and selective inhibitors like CZC-54252 offer a promising therapeutic strategy by directly targeting the hyperactive kinase. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers dedicated to advancing our understanding of LRRK2-driven neurodegeneration and developing novel treatments for this devastating disease. Future research should focus on further elucidating the downstream signaling pathways affected by LRRK2 inhibition and translating these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 5. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Effects of CZC-54252: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective properties of CZC-54252, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data and methodologies presented are collated from foundational studies investigating its potential as a therapeutic agent for neurodegenerative diseases, particularly those linked to LRRK2 mutations.

Core Efficacy and Potency of CZC-54252

CZC-54252 demonstrates high potency in inhibiting both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.[1][2][3][4][5] Its efficacy in protecting neurons from mutant LRRK2-induced injury has been established in primary human neuron cultures.

Quantitative Data Summary

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | Wild-Type LRRK2 | 1.28 nM | TR-FRET Kinase Assay | [1][4][5] |

| IC50 | G2019S Mutant LRRK2 | 1.85 nM | TR-FRET Kinase Assay | [1][4][5] |

| EC50 | Neuroprotection (G2019S LRRK2-induced neuronal injury) | ~1 nM | Neurite Morphology Assay | [1][3] |

| Reversal of Neuronal Injury | G2019S LRRK2-induced toxicity | 1.6 nM | Neurite Morphology Assay | [1] |

| Cytotoxicity | Primary Human Cortical Neurons | ≥1 µM | Not specified | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the foundational research demonstrating the neuroprotective effects of CZC-54252.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the kinase activity of LRRK2 and the inhibitory potency of compounds like CZC-54252.

Objective: To determine the IC50 value of CZC-54252 against wild-type and G2019S LRRK2.

Principle: The assay measures the phosphorylation of a substrate by LRRK2. A europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled ADP tracer are used. When the substrate is not phosphorylated, the tracer binds to the antibody, leading to a high TR-FRET signal. Kinase activity leads to ADP production, which displaces the tracer, causing a decrease in the TR-FRET signal.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2

-

LRRK2 substrate (e.g., LRRKtide)

-

ATP

-

CZC-54252

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[6]

-

Adapta™ Eu-labeled antibody and Alexa Fluor® 647 ADP Tracer

-

Kinase quench buffer (containing EDTA)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of CZC-54252 in DMSO and then in kinase reaction buffer.

-

In a 384-well plate, add the LRRK2 enzyme, the substrate, and the CZC-54252 dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP (e.g., at a concentration approximating the KM of LRRK2 for ATP, such as 100 µM).[4]

-

Incubate the reaction for 60 minutes at room temperature.[6][7]

-

Stop the reaction by adding the kinase quench buffer containing the Eu-labeled antibody and the ADP tracer.[6]

-

Incubate for a further 30-60 minutes at room temperature to allow for signal stabilization.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio.

-

Calculate the percentage of inhibition for each concentration of CZC-54252 relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Neuroprotection Assay in Primary Human Neurons (Neurite Morphology)

This assay assesses the ability of CZC-54252 to protect neurons from the toxic effects of mutant LRRK2 expression.

Objective: To determine the EC50 value of CZC-54252 for attenuating G2019S LRRK2-induced neuronal injury.

Principle: Overexpression of pathogenic LRRK2 mutants (e.g., G2019S, R1441C) in primary neurons leads to neurite retraction and shortening, a hallmark of neuronal injury.[4] The neuroprotective effect of a compound is quantified by its ability to prevent these morphological changes.

Materials:

-

Primary human cortical neurons

-

Plasmids: eGFP (for neurite tracing), empty vector control, vector expressing wild-type LRRK2, vector expressing G2019S LRRK2.

-

Transfection reagent suitable for primary neurons.

-

CZC-54252

-

Cell culture medium and supplements

-

Imaging system (high-content imager or fluorescence microscope)

-

Image analysis software

Procedure:

-

Culture primary human cortical neurons on appropriate substrates.

-

Co-transfect neurons with the eGFP plasmid and either an empty vector, wild-type LRRK2, or G2019S LRRK2 plasmid.

-

Following transfection, treat the cells with various concentrations of CZC-54252 or a vehicle control (DMSO).

-

Incubate the cells for a sufficient period to allow for the expression of the LRRK2 constructs and the manifestation of the neurotoxic phenotype (e.g., 48-72 hours).

-

Fix the cells and acquire images of the GFP-positive neurons.

-

Use a computerized algorithm to trace the neurites and quantify parameters such as average neurite length and branch point number.[4]

-

Normalize the data to the empty vector control.

-

Determine the EC50 value of CZC-54252 by plotting the neurite length against the compound concentration and fitting to a dose-response curve.

Cytotoxicity Assay

This assay is performed to ensure that the observed neuroprotective effects of CZC-54252 are not confounded by any inherent toxicity of the compound at the efficacious concentrations.

Objective: To determine the concentration range at which CZC-54252 is non-toxic to primary human neurons.

Principle: Various methods can be employed to assess cell viability, such as measuring metabolic activity (MTT assay) or membrane integrity (LDH release assay).

Procedure (General):

-

Culture primary human cortical neurons in a multi-well plate format.

-

Treat the neurons with a range of concentrations of CZC-54252, including those used in the neuroprotection assay and higher concentrations.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate for the same duration as the neuroprotection assay.

-

Perform the chosen cytotoxicity assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or collect supernatant to measure LDH release).

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of CZC-54252 are mediated through the direct inhibition of LRRK2's kinase activity. Pathogenic mutations like G2019S enhance this activity, leading to downstream signaling cascades that result in neuronal injury.

LRRK2 Downstream Signaling Pathway in Neuronal Injury

Caption: LRRK2 signaling cascade leading to neuronal injury and its inhibition by CZC-54252.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for the in vitro neurite morphology-based neuroprotection assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Modeling of Leucine-Rich Repeat Kinase 2 G2019S-Mediated Parkinson's Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

CZC-54252: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3] Understanding its selectivity profile against a broad range of kinases is crucial for assessing its potential off-target effects and for the development of safer and more effective therapeutic agents. This technical guide provides a comprehensive overview of the kinase selectivity of CZC-54252, including quantitative inhibition data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Selectivity Profile of CZC-54252

CZC-54252 demonstrates high potency against both wild-type LRRK2 and its pathogenic G2019S mutant, with IC50 values of 1.28 nM and 1.85 nM, respectively.[1][3] To assess its broader kinase selectivity, CZC-54252 was profiled against a panel of 184 different protein kinases using a quantitative mass spectrometry-based chemical proteomics approach.[4] The results revealed that CZC-54252 exhibits good selectivity, potently inhibiting only ten other kinases in addition to LRRK2.[4]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of CZC-54252 against its primary targets and identified off-targets.

| Kinase Target | IC50 (nM) |

| LRRK2 (Wild-Type) | 1.28[1][3] |

| LRRK2 (G2019S Mutant) | 1.85[1][3] |

| [Data for the 10 off-target kinases is not publicly available in the searched literature] | [Data not available] |

Experimental Protocols

The determination of the kinase selectivity profile of CZC-54252 involved two primary experimental methodologies: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity assay for LRRK2 and a quantitative mass spectrometry-based chemical proteomics approach ("Kinobeads") for broader kinome profiling.

LRRK2 Kinase Activity Assay (TR-FRET)

This assay measures the inhibitory effect of CZC-54252 on the kinase activity of LRRK2 by detecting the phosphorylation of a specific substrate.

Materials:

-

Recombinant LRRK2 enzyme (wild-type and G2019S mutant)

-

LRRKtide substrate

-

ATP

-

CZC-54252

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)

-

Detection Reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of CZC-54252 in DMSO.

-

Add 2.5 µL of the compound dilutions to the assay plate.

-

Add 2.5 µL of LRRK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the LRRKtide substrate. The final ATP concentration should approximate the Km of LRRK2 for ATP (e.g., 100 µM).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection solution containing EDTA and the TR-FRET detection reagents.

-

Incubate the plate at room temperature to allow for antibody-antigen binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the ratio of the acceptor (520 nm) to donor (495 nm) emission and plot the results against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for TR-FRET Kinase Assay

Caption: Workflow for the LRRK2 TR-FRET kinase inhibition assay.

Kinase Selectivity Profiling (Kinobeads)

This chemical proteomics approach utilizes immobilized broad-spectrum kinase inhibitors ("Kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The selectivity of a compound is then assessed by its ability to compete with the beads for kinase binding.

Materials:

-

Cell lysate (e.g., from HeLa, Jurkat/Ramos cells, or mouse brain)

-

Kinobeads matrix (a mixture of sepharose beads coupled with different broad-spectrum kinase inhibitors)

-

CZC-54252

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Wash buffer

-

Elution buffer

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS instrumentation

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Pre-incubate the cell lysate with varying concentrations of CZC-54252 or a vehicle control (DMSO).

-

Add the Kinobeads matrix to the pre-incubated lysates and incubate to allow for kinase binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Analyze the resulting peptide mixtures by quantitative LC-MS/MS.

-

Identify and quantify the proteins that were competed off the beads by CZC-54252.

-

Generate concentration-response curves for each identified kinase to determine their IC50 values.

Experimental Workflow for Kinobeads Selectivity Profiling

Caption: Workflow for the Kinobeads-based kinase selectivity profiling.

Signaling Pathways

LRRK2 is a multi-domain protein with both kinase and GTPase activity, implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its hyperactivation due to mutations is a key event in the pathogenesis of Parkinson's disease.

LRRK2 Signaling Pathway

Caption: Simplified LRRK2 signaling pathway and the point of intervention for CZC-54252.

The signaling pathways affected by the ten off-target kinases of CZC-54252 are diverse and would require specific identification of these kinases for a detailed illustration.

Conclusion

CZC-54252 is a highly potent and selective inhibitor of LRRK2. While it demonstrates a favorable selectivity profile, the inhibition of a small number of off-target kinases warrants further investigation to fully understand its pharmacological effects. The detailed experimental protocols provided herein offer a foundation for researchers to conduct similar kinase selectivity studies. Future work should focus on identifying the specific off-target kinases of CZC-54252 and elucidating the functional consequences of their inhibition. This knowledge will be invaluable for the continued development of LRRK2-targeted therapies for Parkinson's disease.

References

The Role of CZC-54252 in Parkinson's Disease Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the majority of PD cases are sporadic, genetic factors play a significant role in a subset of patients. Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are one of the most common genetic causes of both familial and sporadic PD.[1][2][3][4] The G2019S mutation, in particular, is the most prevalent LRRK2 variant and leads to increased kinase activity, making LRRK2 a key therapeutic target.[1][5] CZC-54252 is a potent and selective inhibitor of LRRK2 that has emerged as a valuable research tool for investigating the role of LRRK2 kinase activity in PD pathogenesis.[6][7][8][9][10] This technical guide provides an in-depth overview of CZC-54252, including its mechanism of action, key experimental data, and protocols for its use in research.

Core Mechanism of Action

CZC-54252 functions as a highly potent and selective inhibitor of LRRK2 kinase activity.[6][7][8][9][10] It effectively blocks the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of aberrant LRRK2 kinase activity associated with PD mutations.[11] The compound was developed through a chemoproteomics-based approach, which allowed for the generation of robust structure-activity relationship data and optimization of its potency and selectivity.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for CZC-54252 based on in vitro assays.

Table 1: In Vitro Potency of CZC-54252 Against LRRK2

| Target | IC50 (nM) | Assay Type |

| Human Wild-Type LRRK2 | 1.28 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Human G2019S Mutant LRRK2 | 1.85 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

Data sourced from Ramsden N, et al. ACS Chem Biol. 2011.[11]

Table 2: In Vitro Efficacy of CZC-54252 in a Neuronal Model of Parkinson's Disease

| Effect | EC50 (nM) | Cell Model |

| Attenuation of G2019S LRRK2-induced neuronal injury | ~1 | Primary human cortical neurons |

Data sourced from Ramsden N, et al. ACS Chem Biol. 2011.[6][11]

Table 3: Kinase Selectivity Profile of CZC-54252

| Parameter | Value | Method |

| Number of kinases inhibited out of 185 tested | 10 | Quantitative mass spectrometry-based chemical proteomics |

Data sourced from Ramsden N, et al. ACS Chem Biol. 2011.[1][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LRRK2 in Parkinson's disease and the experimental workflow for evaluating LRRK2 inhibitors like CZC-54252.

Experimental Protocols

Detailed methodologies for the key experiments involving CZC-54252 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based Kinase Activity Assay

This assay is used to determine the IC50 values of inhibitors against LRRK2.

Materials:

-

Recombinant human wild-type LRRK2 or G2019S LRRK2 enzyme

-

LRRKtide (a synthetic peptide substrate)

-

Europium-labeled anti-phospho-LRRKtide antibody

-

APC-labeled streptavidin

-

ATP

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA)

-

CZC-54252 or other test compounds

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of CZC-54252 in DMSO and then dilute in assay buffer.

-

Add the LRRK2 enzyme and LRRKtide substrate to the wells of the 384-well plate.

-

Add the diluted CZC-54252 to the wells.

-

Initiate the kinase reaction by adding ATP (e.g., at a concentration approximating the KM of LRRK2 for ATP, such as 100 µM).[11]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phospho-LRRKtide antibody and APC-labeled streptavidin).

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the signal to determine the IC50 value.

Neurite Length Quantification in Primary Human Neurons

This assay assesses the neuroprotective effects of CZC-54252 against mutant LRRK2-induced toxicity.[11]

Materials:

-

Primary human cortical neurons

-

Lentiviral vectors for expressing LRRK2 constructs (e.g., wild-type, G2019S, R1441C) and GFP for neurite tracing[11]

-

Neurobasal medium and B27 supplement

-

CZC-54252

-

High-content imaging system

-

Image analysis software

Procedure:

-

Culture primary human cortical neurons according to standard protocols.

-

Transfect the neurons with lentiviral vectors expressing the desired LRRK2 construct and GFP.

-

Treat the transfected neurons with various concentrations of CZC-54252 or a vehicle control (DMSO).

-

Incubate the cells for a period sufficient to observe neurite outgrowth changes (e.g., 72 hours).

-

Fix the cells with paraformaldehyde and stain if necessary.

-

Acquire images of the GFP-expressing neurons using a high-content imaging system.

-

Use a computerized algorithm to automatically trace and measure the total length of neurites per neuron.

-

Normalize the average neurite length of treated cells to that of control cells (e.g., empty vector control).

-

Plot the concentration of CZC-54252 against the normalized neurite length to determine the EC50 value.[11]

Limitations and Future Directions

A significant limitation of CZC-54252 for in vivo studies is its poor blood-brain barrier (BBB) penetration.[1] This restricts its direct therapeutic application for Parkinson's disease. However, its high potency and selectivity make it an invaluable "tool" compound for in vitro and ex vivo studies to dissect the cellular functions of LRRK2 and to validate LRRK2 as a therapeutic target.[1] Future research will likely focus on developing LRRK2 inhibitors with improved BBB permeability for preclinical and clinical evaluation. The insights gained from studies using CZC-54252 are crucial for guiding the development of next-generation LRRK2-targeted therapies for Parkinson's disease.[3][12]

References

- 1. dovepress.com [dovepress.com]

- 2. The Unlikely Partnership Between LRRK2 and α-Synuclein in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of LRRK2 Inhibition in a Pre-clinical Model of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 4. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence of ten LRRK2 variants in Parkinson's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. tribioscience.com [tribioscience.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery may lead to a treatment to slow Parkinson's disease | EurekAlert! [eurekalert.org]

in vitro characterization of CZC-54252

An In-Depth Technical Guide to the In Vitro Characterization of CZC-54252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to equip researchers with the necessary details to understand and potentially replicate the key experiments that define the pharmacological profile of this compound.

Core Efficacy and Potency

CZC-54252 demonstrates high potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3][4][5][6][7] Its efficacy extends to cellular models of neurodegeneration, where it shows neuroprotective effects at nanomolar concentrations.[1][2][5][6][8]

Quantitative Data Summary

| Parameter | Target/Model | Value | Reference |

| IC50 | Wild-Type LRRK2 | 1.28 nM | [1][2][3][4][5][9] |

| IC50 | G2019S LRRK2 | 1.85 nM | [1][2][3][4][5][9] |

| EC50 | G2019S LRRK2-induced Neuronal Injury | ~1 nM | [1][2][3][5][6][8] |

Experimental Protocols

LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of LRRK2 kinase activity by CZC-54252. The protocol is based on a generic TR-FRET assay format, such as the Adapta™ Universal Kinase Assay.

Materials:

-

Recombinant human LRRK2 (wild-type or G2019S mutant)

-

LRRKtide (or other suitable LRRK2 peptide substrate)

-

ATP (at a concentration approximating the KM of LRRK2, e.g., 100 µM)[9]

-

TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-serine antibody and Alexa Fluor® 647-labeled ADP tracer)

-

CZC-54252 (serially diluted)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of CZC-54252 in DMSO, and then dilute in kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the diluted CZC-54252 or DMSO (vehicle control).

-

Enzyme Addition: Add the LRRK2 enzyme to each well.

-

Reaction Initiation: Add a mixture of the LRRKtide substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).

-

Detection: Stop the reaction and detect the phosphorylated substrate by adding the TR-FRET detection reagents (Europium-labeled antibody and fluorescent tracer) in a suitable buffer containing EDTA.

-

Signal Measurement: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Diagram: LRRK2 Kinase Inhibition Assay Workflow

Caption: Workflow for the TR-FRET based LRRK2 kinase inhibition assay.

Neuroprotection Assay in Primary Human Neurons

This cellular assay assesses the ability of CZC-54252 to protect against neuronal damage induced by the G2019S LRRK2 mutant.

Materials:

-

Primary human cortical neurons

-

Lentiviral vectors for expressing GFP and LRRK2 (wild-type, G2019S, or kinase-dead mutants)

-

Cell culture medium and supplements

-

CZC-54252

-

High-content imaging system

-

Image analysis software (e.g., Fiji with mTrackJ plugin)[10]

Procedure:

-

Cell Culture and Transfection: Culture primary human neurons. Transfect the neurons with lentiviral vectors to co-express GFP (for neurite tracing) and the desired LRRK2 construct (e.g., G2019S LRRK2).[11]

-

Compound Treatment: Treat the transfected neurons with varying concentrations of CZC-54252 or DMSO (vehicle control).

-

Incubation: Incubate the cells for a sufficient period to allow for the expression of the LRRK2 construct and the observation of its effects on neurite morphology (e.g., 48-72 hours).

-

Imaging: Acquire images of the GFP-expressing neurons using a high-content imaging system.

-

Image Analysis: Quantify the average neurite length per neuron using an automated image analysis algorithm.[11]

-

Data Analysis: Normalize the neurite length data to the control group (e.g., cells expressing wild-type LRRK2 or an empty vector). Plot the normalized neurite length against the CZC-54252 concentration to determine the EC50 for the rescue of the neurite retraction phenotype.

Diagram: Neuroprotection Assay Workflow

Caption: Workflow for the primary human neuron neuroprotection assay.

Kinase Selectivity Profiling (Chemoproteomics)

This method is used to assess the selectivity of CZC-54252 against a broad panel of kinases.

Materials:

-

Cell lysates (e.g., from HeLa, Jurkat/Ramos cells, or mouse brain)[11]

-

Affinity matrix ("Kinobeads") containing immobilized, non-selective kinase inhibitors[11]

-

CZC-54252

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Prepare protein lysates from the chosen cell lines or tissues.

-

Compound Incubation: Treat aliquots of the lysate with various concentrations of CZC-54252 or DMSO.

-

Affinity Capture: Incubate the treated lysates with the Kinobeads matrix to capture kinases.

-

Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

-

Protein Digestion and LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by quantitative LC-MS/MS.

-

Data Analysis: Quantify the amount of each kinase captured in the presence of different concentrations of CZC-54252. Determine the IC50 values for the binding of each identified kinase to the beads. A potent inhibition of binding for a particular kinase indicates that it is an off-target of CZC-54252. The results from a screen of 185 kinases showed that CZC-54252 potently inhibited only ten other human or mouse kinases, demonstrating its good selectivity.[11]

Diagram: Kinase Selectivity Profiling Workflow

Caption: Workflow for chemoproteomics-based kinase selectivity profiling.

Signaling Pathway

CZC-54252 acts by directly inhibiting the kinase activity of LRRK2. In the context of Parkinson's disease, the G2019S mutation leads to a hyperactive kinase, which is thought to contribute to neuronal damage and death through various downstream signaling events, including alterations in vesicle trafficking and autophagy.[12] By inhibiting this aberrant kinase activity, CZC-54252 can reverse the pathogenic phenotype, such as neurite retraction, and thus exert a neuroprotective effect.

Diagram: CZC-54252 Mechanism of Action

Caption: CZC-54252 inhibits hyperactive G2019S LRRK2, preventing neuronal damage.

References

- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 2. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. neuroscience.jhu.edu [neuroscience.jhu.edu]

- 10. researchgate.net [researchgate.net]

- 11. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of CZC-54252 at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with IC50 values in the low nanomolar range for both wild-type and the pathogenic G2019S mutant.[1][2][3][4][5][6][7][8] While demonstrating a favorable selectivity profile, studies have indicated that at higher concentrations, CZC-54252 exhibits off-target activity and cellular toxicity. This technical guide provides an in-depth analysis of the known off-target effects of CZC-54252 at elevated concentrations, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

On-Target and Off-Target Profile of CZC-54252

CZC-54252 was identified as a potent LRRK2 inhibitor through chemoproteomics-based screening.[1] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which has been shown to be neuroprotective in models of Parkinson's disease by attenuating neuronal injury induced by mutant LRRK2.[2][4][7]

On-Target Potency

The inhibitory activity of CZC-54252 against its intended target, LRRK2, is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Reference |

| Wild-Type LRRK2 | 1.28 | TR-FRET | [1][2][3][5][6][7][8] |

| G2019S Mutant LRRK2 | 1.85 | TR-FRET | [1][2][3][5][6][7][8] |

Off-Target Selectivity

A comprehensive kinome scan was performed to assess the selectivity of CZC-54252 against a panel of 184 different protein kinases.[1] The results indicated that while generally selective, CZC-54252 potently inhibited the binding of ten other human or mouse kinases.[1]

Note: The specific identities of these ten off-target kinases and their corresponding IC50 values are not detailed in the primary publication or its publicly available supplementary materials. This information is crucial for a complete understanding of the off-target signaling pathways affected by CZC-54252 at high concentrations.

Cytotoxicity at High Concentrations

High concentrations of CZC-54252 have been shown to induce cytotoxicity in primary human cortical neurons.[1] This effect is an important consideration for its therapeutic application and in vitro experimental design.

| Cell Type | Cytotoxicity Threshold | Assay Type | Reference |

| Primary Human Cortical Neurons | ≥ 1 µM | Not specified, likely TUNEL | [1][7] |

LRRK2 Signaling Pathway

LRRK2 is a complex, multidomain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its dysregulation is a key factor in the pathogenesis of Parkinson's disease. The following diagram illustrates a simplified overview of the LRRK2 signaling pathway.

Caption: Simplified LRRK2 Signaling Pathway and Point of Inhibition by CZC-54252.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard techniques in the field and the information available in the source publications.

Kinome Profiling via Kinobeads and Mass Spectrometry

This chemoproteomic approach is used to identify the targets of kinase inhibitors from cell lysates.

Caption: Workflow for Kinome Profiling using Kinobeads and Mass Spectrometry.

Protocol:

-

Lysate Preparation: Prepare cell lysates from relevant sources (e.g., HeLa, Jurkat/Ramos mixture, mouse brain) in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard method like the Bradford assay.

-

Compound Incubation: Aliquots of the cell lysate are incubated with varying concentrations of CZC-54252 or a vehicle control (DMSO) to allow the inhibitor to bind to its target kinases.

-

Kinobeads Affinity Enrichment: A slurry of "Kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors, is added to the lysates. These beads compete with the free inhibitor (CZC-54252) for binding to kinases in the lysate.

-

Washing and Digestion: The beads are washed extensively to remove non-specifically bound proteins. The captured kinases are then digested into peptides directly on the beads, typically using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

-

Data Analysis: The abundance of each identified kinase is compared between the CZC-54252-treated samples and the vehicle control. Dose-response curves are generated for each kinase that shows reduced binding to the Kinobeads in the presence of CZC-54252, from which IC50 values can be calculated.

Neuronal Cytotoxicity Assessment (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.

Caption: General Workflow for a TUNEL Assay to Assess Neuronal Cytotoxicity.

Protocol:

-

Cell Culture and Treatment: Primary human cortical neurons are cultured in appropriate media. The cells are then treated with high concentrations of CZC-54252 (e.g., a dose range including 1 µM and above) or a vehicle control for a specified period.

-

Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed, typically with 4% paraformaldehyde in PBS, to preserve the cellular morphology.[9]

-

Permeabilization: The cells are then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow the labeling enzyme to access the nucleus.[9]

-

TUNEL Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTPs that are labeled with a fluorescent tag (e.g., FITC) or a chemical tag (e.g., biotin).[9][10][11] The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9][10][11]

-

Detection and Counterstaining: If an indirect labeling method is used (e.g., biotin-dUTP), a secondary detection step with fluorescently labeled streptavidin is performed. Cell nuclei are typically counterstained with a DNA-binding dye like DAPI.[9]

-

Imaging and Analysis: The cells are visualized using a fluorescence microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal (e.g., green fluorescence) with the nuclear counterstain (e.g., blue fluorescence). The percentage of TUNEL-positive cells is quantified to determine the level of cytotoxicity.[12]

Conclusion

CZC-54252 is a potent and largely selective LRRK2 inhibitor. However, at concentrations of 1 µM and higher, it exhibits off-target effects, inhibiting at least ten other kinases and inducing cytotoxicity in primary human neurons.[1] While the identities of these off-target kinases are not publicly available, the potential for polypharmacology at elevated concentrations should be a key consideration in the design and interpretation of both in vitro and in vivo studies. Further research is required to fully elucidate the specific off-target interactions and their functional consequences. For therapeutic development, maintaining concentrations within the selective window will be critical to minimizing potential toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. tribioscience.com [tribioscience.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. opentrons.com [opentrons.com]

- 11. TUNEL staining [abcam.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

CZC-54252 solubility in DMSO and cell culture media

Application Notes and Protocols for CZC-54252

Audience: Researchers, scientists, and drug development professionals.

Introduction

CZC-54252 is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It demonstrates high affinity for both the wild-type LRRK2 and its G2019S mutant form, which is commonly associated with familial Parkinson's disease.[2][3] Due to its ability to mitigate neuronal damage induced by LRRK2 mutations, CZC-54252 serves as a critical tool in Parkinson's disease research and for studying the broader cellular functions of LRRK2, including its role in autophagy, mitochondrial function, and neuroinflammation.[4][5]

Physicochemical Properties and Solubility

CZC-54252 is typically supplied as a yellow solid or powder.[1][4] Its solubility is highly dependent on the solvent. While it is highly soluble in dimethyl sulfoxide (B87167) (DMSO), it is insoluble in aqueous solutions like water and ethanol.[2]

Table 1: Solubility of CZC-54252

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | ≥ 100 mg/mL[2][6] | ~198 mM[2][6] | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2][7] Sonication or warming may be required.[7] |

| DMSO | 50 mg/mL[1] | ~98 mM | - |

| DMSO | 33.33 mg/mL[7] | ~61.6 mM | Requires sonication, warming, and heating to 60°C.[7] |

| DMF | 20 mg/mL | ~39.6 mM | - |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | ~0.99 mM | - |

| Water | Insoluble[2] | - | - |

| Ethanol | Insoluble[2] | - | - |

Key Biological Activity

CZC-54252 is a highly effective inhibitor of LRRK2 kinase activity. Its efficacy has been demonstrated in both enzymatic assays and cell-based models of Parkinson's disease.

Table 2: In Vitro Activity of CZC-54252

| Target | Assay Type | Value | Reference |

| Wild-Type LRRK2 | IC₅₀ (enzymatic assay) | 1.28 nM[2][3] | - |

| G2019S Mutant LRRK2 | IC₅₀ (enzymatic assay) | 1.85 nM[2][3] | - |

| G2019S LRRK2 | EC₅₀ (neuronal injury attenuation) | ~1 nM[3][8] | Attenuates toxicity in primary human neurons.[5] |

LRRK2 Signaling Pathway

The G2019S mutation in the LRRK2 gene leads to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease. This hyperactivity is thought to contribute to neuronal toxicity through mechanisms like impaired autophagy and mitochondrial dysfunction. CZC-54252 acts by directly inhibiting this kinase activity, thereby protecting neurons from damage.

Caption: LRRK2 inhibition by CZC-54252.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of CZC-54252 in DMSO, which can be stored for later use.

Materials:

-

CZC-54252 powder (Molecular Weight: 504.99 g/mol )

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator or water bath (optional)

Procedure:

-

Weighing: Accurately weigh out the desired amount of CZC-54252 powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 5.05 mg.

-

Solubilization: Add the appropriate volume of fresh DMSO to the vial containing the CZC-54252 powder.

-

Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication or warming in a water bath (up to 60°C) can be applied.[7] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[8]

-

Storage: Store the aliquots at -20°C or -80°C. Solutions in DMSO may be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[1][8]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Since CZC-54252 is insoluble in aqueous media, working solutions must be prepared by diluting the high-concentration DMSO stock. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

Materials:

-

10 mM CZC-54252 stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM solution. Mix thoroughly by pipetting or gentle vortexing. This step helps prevent the compound from precipitating out of solution.

-

Final Dilution: Use the intermediate solution to prepare the final desired concentrations. For example, to prepare a 100 nM working solution, add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the CZC-54252 working solution.

-

Application: Add the prepared working solutions and the vehicle control to your cell cultures immediately.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for assessing the neuroprotective effects of CZC-54252 in a cell-based model of LRRK2-induced toxicity.

Caption: Workflow for a cell-based neuroprotection assay.

References

- 1. tribioscience.com [tribioscience.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for CZC-54252 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals